molecular formula C27H25NO3Si B13135046 ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane CAS No. 92449-64-4

((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane

Cat. No.: B13135046
CAS No.: 92449-64-4
M. Wt: 439.6 g/mol
InChI Key: AMIFJLDTQDBTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane: is a chemical compound with the molecular formula C27H25NO3Si . It is known for its unique structural features, which include a nitrobenzyl group and a triphenylsilane moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane typically involves the reaction of 4,5-dimethyl-2-nitrobenzyl alcohol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane can undergo oxidation reactions, particularly at the nitrobenzyl group.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is used as a protecting group for alcohols and amines in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.

Biology: The compound is used in the development of photo-cleavable linkers for biological studies. These linkers can be cleaved using light, allowing for controlled release of attached molecules.

Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems. The photo-cleavable properties make it a candidate for targeted drug release.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structural features contribute to the properties of the final products.

Mechanism of Action

The mechanism of action of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane primarily involves its ability to act as a protecting group. The nitrobenzyl group can be cleaved under specific conditions, releasing the protected functional group. This property is exploited in various chemical and biological applications to control the release of active molecules.

Comparison with Similar Compounds

  • ((4-Methoxybenzyl)oxy)triphenylsilane
  • ((4-Nitrobenzyl)oxy)triphenylsilane
  • ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane

Comparison:

  • ((4-Methoxybenzyl)oxy)triphenylsilane: Similar protecting group properties but with a methoxy substituent instead of dimethyl.
  • ((4-Nitrobenzyl)oxy)triphenylsilane: Lacks the dimethyl groups, which can affect the steric and electronic properties.
  • ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane: Contains methoxy groups instead of methyl, which can influence the reactivity and stability.

Uniqueness: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is unique due to the presence of both dimethyl and nitro groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring selective protection and deprotection steps.

Properties

CAS No.

92449-64-4

Molecular Formula

C27H25NO3Si

Molecular Weight

439.6 g/mol

IUPAC Name

(4,5-dimethyl-2-nitrophenyl)methoxy-triphenylsilane

InChI

InChI=1S/C27H25NO3Si/c1-21-18-23(27(28(29)30)19-22(21)2)20-31-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20H2,1-2H3

InChI Key

AMIFJLDTQDBTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.